5-{[5-(2-Methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound 5-{[5-(2-Methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic molecule featuring a furan ring substituted with a methoxy-nitrophenyl group and a diazinane-trione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(2-Methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(2-Methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and diazinane rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include furanones, amino derivatives, and various substituted furan and diazinane compounds.
Scientific Research Applications
5-{[5-(2-Methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-{[5-(2-Methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione exerts its effects depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The furan ring can participate in π-π stacking interactions, and the diazinane-trione moiety can form hydrogen bonds with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 5-{[5-(4-Methoxyphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
The uniqueness of 5-{[5-(2-Methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione lies in its combination of a methoxy-nitrophenyl group with a furan and diazinane-trione moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H15N3O7 |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
5-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H15N3O7/c1-19-16(22)13(17(23)20(2)18(19)24)9-11-5-7-14(28-11)12-6-4-10(21(25)26)8-15(12)27-3/h4-9H,1-3H3 |
InChI Key |
COIOZSNSQAFHIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
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